molecular formula C14H24N2O3 B596461 Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate CAS No. 1221449-51-9

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate

Cat. No.: B596461
CAS No.: 1221449-51-9
M. Wt: 268.357
InChI Key: BQHIYBZAICVGIF-UHFFFAOYSA-N
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Description

Tert-butyl 1-oxo-2,9-diazaspiro[55]undecane-2-carboxylate is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a spiro intermediate with tert-butyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out in solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) at room temperature, followed by heating to 45°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles in substitution reactions, often facilitated by the presence of a base.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: It can also undergo oxidation under specific conditions to yield oxidized products.

Common Reagents and Conditions

    Sodium Hydride: Used as a base in substitution reactions.

    Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF): Common solvents used in the reactions.

    Tetrabutylammonium Iodide: Often used as a phase-transfer catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spiro compounds, while reduction reactions can produce different reduced forms of the original compound .

Scientific Research Applications

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, influencing various biological processes. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
  • Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate

Uniqueness

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is unique due to its specific spiro structure and the presence of both tert-butyl and diazaspiro groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

Tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential applications in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C14H24N2O3 and a molecular weight of approximately 268.36 g/mol, features both a tert-butyl group and a carboxylate functional group, which contribute to its chemical reactivity and biological activity.

Structural Characteristics

The compound's structure is characterized by a spirocyclic arrangement that includes two nitrogen atoms within the ring system. This configuration is significant as it influences the compound's binding interactions with biological targets.

Preliminary studies suggest that compounds similar to this compound can effectively bind to protein targets, influencing enzymatic activity or receptor binding. Notably, research indicates that diazaspiro compounds may interact with GABA_A receptors, which are critical in mediating neurotransmission and have implications in various neurological conditions .

Interaction Studies

Interaction studies are essential for elucidating how this compound interacts with biological systems. The binding affinities of diazaspiro compounds at GABA_A receptors have been previously documented, revealing their potential as antagonists or modulators of receptor activity . The following table summarizes key findings related to the biological activity of structurally related compounds:

Compound NameBinding Affinity (Ki)Activity TypeReference
Compound 202750 nMAntagonist
Compound 01830 nMAntagonist
This compoundTBDTBD

Case Studies and Research Findings

Research has highlighted the immunomodulatory effects of GABA_A receptor antagonists, suggesting that compounds like this compound could influence immune responses through modulation of T cell activity . Additionally, studies have shown that GABA_A receptor signaling negatively impacts T cell proliferation, indicating potential therapeutic applications in conditions characterized by excessive immune responses.

Pharmacological Implications

The pharmacological implications of this compound extend to its potential use in treating neurological disorders and modulating immune responses. The unique structural features of this compound may enhance its efficacy as a drug candidate in these contexts.

Properties

IUPAC Name

tert-butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-10-4-5-14(11(16)17)6-8-15-9-7-14/h15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHIYBZAICVGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1=O)CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735081
Record name tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221449-51-9
Record name 1,1-Dimethylethyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221449-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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